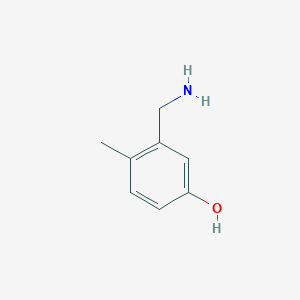

3-(Aminomethyl)-4-methylphenol

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(Aminomethyl)-4-methylphenol is an organic compound with the molecular formula C8H11NO It features a phenolic hydroxyl group, a methyl group, and an aminomethyl group attached to a benzene ring

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of 3-(Aminomethyl)-4-methylphenol can be achieved through several methods. One common approach involves the alkylation of 4-methylphenol (p-cresol) with formaldehyde and subsequent reduction of the resulting intermediate. The reaction conditions typically include the use of a base such as sodium hydroxide and a reducing agent like sodium borohydride.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. Catalysts and optimized reaction conditions are employed to enhance the efficiency of the synthesis. The use of environmentally friendly solvents and reagents is also considered to minimize the environmental impact.

Analyse Des Réactions Chimiques

Types of Reactions: 3-(Aminomethyl)-4-methylphenol undergoes various chemical reactions, including:

Oxidation: The phenolic hydroxyl group can be oxidized to form quinones.

Reduction: The aminomethyl group can be reduced to form primary amines.

Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the hydroxyl and methyl groups direct incoming electrophiles to specific positions on the benzene ring.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.

Substitution: Electrophilic reagents like bromine or nitric acid can be used under controlled conditions to achieve substitution.

Major Products:

Oxidation: Quinones and related compounds.

Reduction: Primary amines.

Substitution: Halogenated or nitrated derivatives of this compound.

Applications De Recherche Scientifique

3-(Aminomethyl)-4-methylphenol has diverse applications in scientific research:

Chemistry: It serves as a building block for the synthesis of more complex organic molecules.

Biology: The compound is used in the study of enzyme interactions and as a ligand in biochemical assays.

Industry: The compound is used in the production of polymers, resins, and other materials with specialized properties.

Mécanisme D'action

The mechanism of action of 3-(Aminomethyl)-4-methylphenol involves its interaction with various molecular targets. The phenolic hydroxyl group can form hydrogen bonds with proteins and enzymes, affecting their activity. The aminomethyl group can participate in nucleophilic reactions, modifying the structure and function of biological molecules. These interactions can influence cellular pathways and biochemical processes, leading to specific biological effects.

Comparaison Avec Des Composés Similaires

4-Methylphenol (p-Cresol): Lacks the aminomethyl group, making it less reactive in certain biochemical assays.

3-(Aminomethyl)phenol: Lacks the methyl group, which can influence its solubility and reactivity.

4-Aminomethylphenol: The position of the aminomethyl group affects its chemical properties and reactivity.

Uniqueness: 3-(Aminomethyl)-4-methylphenol is unique due to the presence of both the aminomethyl and methyl groups, which confer distinct chemical and biological properties. This combination allows for versatile applications in various fields, making it a valuable compound for research and industrial purposes.

Activité Biologique

3-(Aminomethyl)-4-methylphenol, also known as 3-Amino-4-methylphenol, is a phenolic compound that has garnered attention for its diverse biological activities. This article delves into its biological properties, synthesis, and potential applications based on current research findings.

Chemical Structure and Properties

The chemical formula for this compound is C8H11N, and it features an amino group and a methyl group attached to a phenolic ring. This structural arrangement contributes to its unique properties, including its role as a non-ionic organic buffering agent in biological applications, particularly in cell culture environments where pH stability is crucial.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Some studies suggest that this compound possesses antimicrobial properties, making it a candidate for further exploration in the development of antimicrobial agents.

- Cell Culture Applications : Its buffering capabilities are particularly valuable in maintaining optimal pH levels in laboratory settings, which is essential for cell viability and function.

Comparative Analysis with Similar Compounds

To better understand the uniqueness of this compound, a comparison with structurally similar compounds can be insightful:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| 4-(Aminomethyl)-3-methylphenol | C8H12ClN | Similar structure; used primarily for similar applications. |

| 3-Amino-4-methylphenol | C7H9NO | Lacks the hydrochloride salt; used in dye synthesis. |

| 4-Amino-3-methylphenol | C7H9NO | Different positioning of amino group; potential use in pharmaceuticals. |

This table highlights the structural similarities and differences that may influence their respective biological activities and applications.

Case Studies and Research Findings

- Antimicrobial Efficacy : A study demonstrated that derivatives of phenolic compounds, including this compound, exhibited significant antimicrobial activity against various bacterial strains. This suggests potential applications in developing new antimicrobial agents.

- Cell Viability Studies : In vitro studies have shown that the compound can maintain cell viability under controlled pH conditions, indicating its utility as a buffering agent in cell cultures.

Future Directions

Further research is essential to fully understand the biological activity and potential therapeutic applications of this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the specific interactions at the molecular level could reveal new therapeutic targets.

- Expanded Biological Testing : Evaluating the compound's efficacy across different biological systems will help assess its broader applicability.

- Safety Assessments : Comprehensive studies on toxicity and safety profiles are crucial before considering clinical applications.

Propriétés

IUPAC Name |

3-(aminomethyl)-4-methylphenol |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H11NO/c1-6-2-3-8(10)4-7(6)5-9/h2-4,10H,5,9H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IZYCJSRDSOEHJE-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=C(C=C1)O)CN |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H11NO |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

137.18 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.